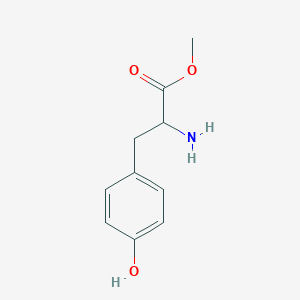

Methyl-2-Amino-3-(4-Hydroxyphenyl)propanoat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Neurotransmitter Synthesis

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate serves as a precursor in the synthesis of neurotransmitters, particularly dopamine and norepinephrine. Its structural similarity to natural amino acids allows it to modulate neurotransmission effectively. Research indicates that this compound may enhance neurotransmitter levels, which could have implications for treating neurodegenerative diseases and mood disorders.

Antioxidant Properties

The hydroxyphenyl group present in methyl 2-amino-3-(4-hydroxyphenyl)propanoate contributes to its potential antioxidant properties. Studies have suggested that it may protect neuronal cells from oxidative stress, which is a significant factor in neurodegeneration.

Neuroprotective Effects

Recent pharmacological studies have demonstrated that methyl 2-amino-3-(4-hydroxyphenyl)propanoate exhibits neuroprotective effects in various models of neurotoxicity. For instance, it has been shown to reduce cell death in neuronal cultures exposed to toxic agents, suggesting its potential as a therapeutic agent in neuroprotection .

Interaction Studies

Research into the interaction of methyl 2-amino-3-(4-hydroxyphenyl)propanoate with various receptors has revealed its ability to modulate receptor activity. It interacts with neurotransmitter receptors and enzymes involved in neurotransmission, which may enhance its therapeutic profile.

Synthesis of Bioactive Compounds

This compound is utilized in the synthesis of various bioactive molecules and pharmaceuticals. Its derivatives are being explored for their potential as anti-cancer agents and inhibitors of histone deacetylases (HDACs), which play a crucial role in gene expression regulation .

Case Studies and Research Findings

Wirkmechanismus

Target of Action

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate is a research chemical The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound interacts with its targets, leading to changes at the molecular level . More research is required to understand the specifics of these interactions and the resulting changes.

Biochemical Pathways

It has been suggested that the compound may induce metabolic changes

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound

Result of Action

It has been suggested that the compound may modulate plant growth and secondary metabolite accumulation . More research is required to describe these effects in detail.

Action Environment

It’s known that environmental factors can significantly impact the action of chemical compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-(4-hydroxyphenyl)propanoate can be synthesized through the esterification of tyrosine. The process involves the reaction of tyrosine with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of methyl 2-amino-3-(4-hydroxyphenyl)propanoate follows a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity methyl 2-amino-3-(4-hydroxyphenyl)propanoate.

Types of Reactions:

Oxidation: Methyl 2-amino-3-(4-hydroxyphenyl)propanoate can undergo oxidation reactions, particularly at the phenolic hydroxyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced to form derivatives with altered functional groups. For example, reduction with sodium borohydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate can be compared with other similar compounds, such as:

Methyl 3-(4-hydroxyphenyl)propionate: This compound lacks the amino group and is primarily used in plant growth studies and as a nitrification inhibitor.

Methyl 2-(4-hydroxyphenyl)propanoate: Similar to the target compound but without the amino group, used in various synthetic applications.

Methyl 2-amino-3-(4-methoxyphenyl)propanoate: A derivative with a methoxy group instead of a hydroxyl group, used in different biochemical studies.

The uniqueness of methyl 2-amino-3-(4-hydroxyphenyl)propanoate lies in its combination of functional groups, which allows it to participate in a diverse range of chemical reactions and biological processes.

Biologische Aktivität

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate, also known as H-DL-Tyr-OMe·HCl, is a compound of significant interest in biological research due to its potential roles in neurotransmission, antioxidant activity, and pharmacological applications. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and findings from various studies.

- Molecular Formula : C₁₀H₁₃ClN₄O₃

- Molecular Weight : 231.676 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water

- Melting Point : Approximately 135.5 °C

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate acts primarily as a precursor in the synthesis of neurotransmitters, particularly catecholamines such as dopamine and norepinephrine. The hydroxyphenyl group contributes to its potential antioxidant properties, which may protect neuronal cells from oxidative stress. This compound is believed to interact with various receptors and enzymes involved in neurotransmission, suggesting a modulatory role in receptor activity and enzyme kinetics.

Biological Activities

- Neuroprotective Effects :

-

Antioxidant Activity :

- The presence of the hydroxy group on the phenyl ring suggests that this compound may exhibit antioxidant activity, which is crucial for mitigating oxidative damage in cells.

-

Antiproliferative Activity :

- Research has shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, one study reported that certain analogs displayed IC50 values ranging from 0.69 μM to 11 μM against HCT-116 and HeLa cells, indicating significant antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and properties of methyl 2-amino-3-(4-hydroxyphenyl)propanoate compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Methyl 2-amino-3-(4-hydroxyphenyl)propanoate | C₁₀H₁₄ClNO₃ | Hydrochloride salt form; potential neuroprotective effects | Neuroprotective, antioxidant, antiproliferative |

| L-Tyrosine | C₉H₁₁NO₃ | Natural amino acid; precursor for neurotransmitters | Neurotransmitter synthesis |

| Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride | C₁₀H₁₄ClNO₃ | Different hydroxyl group positioning | Similar pharmacological potential |

| D,L-Tyrosine methyl ester | C₉H₁₁NO₃ | Methyl ester form; lacks the hydrochloride component | Limited biological activity |

Case Studies and Research Findings

- Neuroprotective Research :

- Cytotoxicity Assessments :

- Antioxidant Studies :

Eigenschaften

IUPAC Name |

methyl 2-amino-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZPENIJLUWBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275749 | |

| Record name | DL-Methyl tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18869-47-1 | |

| Record name | DL-Methyl tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.